This compound can be classified as a synthetic organic compound with potential applications in drug discovery. Its structure integrates multiple functional groups that suggest it may interact with various biological targets.
The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide can involve several steps:
Technical parameters include controlling reaction temperatures and times to optimize yields and purity.
The molecular formula of the compound is , with a molecular weight of approximately 438.9 g/mol. The structure features:
The structural representation can be described using SMILES notation: Cc1ccc(NC(=O)COc2coc(CN3CCCc4ccccc43)cc2=O)cc1Cl
, indicating the presence of various functional groups that may influence its reactivity and interaction with biological targets.
The compound is likely to undergo several chemical reactions, including:
The physical properties of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide include:
Chemical properties include:
Data on stability under various conditions (pH, temperature) would be essential for practical applications but are currently not specified in available literature.
The potential applications of this compound span various fields:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9